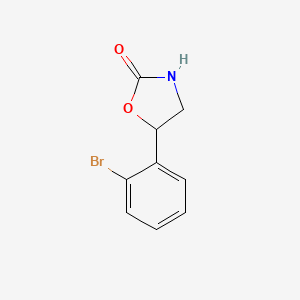
3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
概要
説明
“3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is a chemical compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It is also known to have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . These compounds are synthesized using various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . This ring is one of the most important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
“this compound” is known to participate in various chemical reactions. For instance, it is used as a ligand for transition metals to create coordination complexes . It is also known to have the ability to accept and transfer acyl groups in synthetic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 186-188 °C, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Synthesis and Structural Studies
- The compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, a derivative of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, was synthesized and characterized through various methods including NMR, MS, elemental analyses, and X-ray structure determination. Its structure was extensively studied using Density Functional Theory (DFT), providing insights into atomic net charges and bond lengths and angles (Mu et al., 2015).
Antimicrobial Evaluations
- A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, similar in structure to this compound, were synthesized and tested for antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents (Prakash et al., 2011).
Applications in Material Science
- The synthesis and characterization of triazolopyridines, including derivatives of this compound, have been conducted. These compounds, due to their unique structural properties, are potentially useful in material science applications (El-Kurdi et al., 2021).
Selective Extraction Studies
- Studies involving 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine type compounds, related to this compound, have demonstrated their efficiency in selectively extracting Am(III) over Eu(III) from acidic solutions, indicating potential applications in chemical separation processes (Kolarik et al., 1999).
Photophysical Studies
- Investigations into the photophysical properties of compounds like 2-(1H-pyrazol-5-yl)pyridines, related to this compound, have provided insights into their potential use in photonic devices due to their distinct luminescent properties (Vetokhina et al., 2012).
Safety and Hazards
“3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is classified as an irritant . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions . .
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through the formation of coordination complexes . This interaction can lead to changes in the target’s function or structure.
Biochemical Pathways
It’s known that 1,2,4-triazoles can affect various biochemical processes due to their ability to form coordination complexes .
Result of Action
It’s known that 1,2,4-triazoles can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Like other chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with transition metals. This compound acts as a ligand, binding to metal ions through its nitrogen atoms. The interactions between this compound and metal ions can influence the activity of enzymes and proteins that require metal cofactors for their function. For example, it has been shown to interact with enzymes involved in catalysis and electron transfer processes . These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the activity of kinases and phosphatases, which are key regulators of cell signaling . By modulating the activity of these enzymes, this compound can alter the phosphorylation status of proteins, leading to changes in cellular responses. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate binding . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes . These interactions at the molecular level contribute to the overall effects of the compound on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful. These findings highlight the importance of careful dosage optimization when using this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the concentrations of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within the cell can be influenced by its interactions with intracellular proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its binding affinity for different organelles . These localization patterns can impact the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments. This compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, it can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism . The specific localization of this compound within the cell can have significant implications for its biochemical activity and overall cellular effects.
特性
IUPAC Name |
3-bromo-5-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLTTRRSSZKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566968-89-5 | |
| Record name | 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
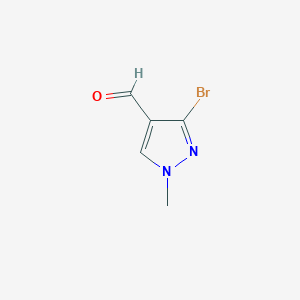
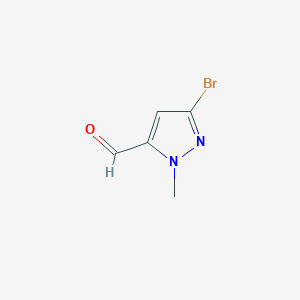

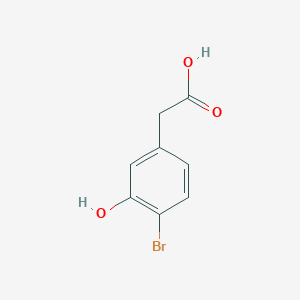
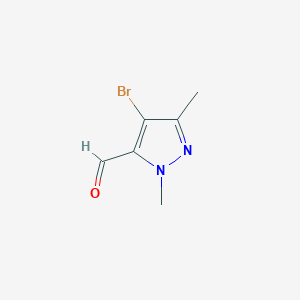

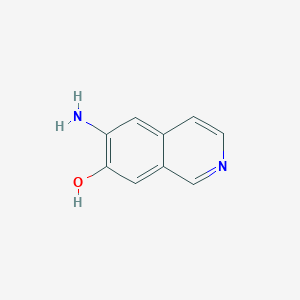
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)


![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)
